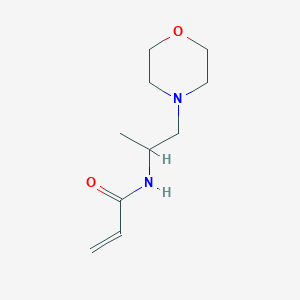
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline, also known as MTA, is a compound that has been extensively studied for its potential use in scientific research. MTA has shown promise in a variety of applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent for a range of diseases.
作用機序
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is thought to work by inhibiting the activity of certain enzymes, including PDE5. This inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase levels of cGMP, which can lead to increased blood flow and vasodilation. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One advantage of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. One area of interest is the potential use of this compound as a therapeutic agent for a range of diseases, including cancer and Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify other proteins that may be affected by this compound. Finally, research could be conducted to develop new synthesis methods for this compound that would allow for larger quantities to be produced.
合成法
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexyl hydrazine, which is then reacted with 4-methyl-1,2,4-triazol-3-amine to produce this compound.
科学的研究の応用
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins. For example, this compound has been used to study the function of the protein PDE5, which is involved in the regulation of blood flow. This compound has also been studied for its potential therapeutic use in a range of diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-12-6-8-14(9-7-12)18-15-5-3-4-13(10-15)16-19-17-11-20(16)2/h3-5,10-12,14,18H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDHYPCMDIIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)